molecular formula C10H8N2O B157908 4-(1H-Imidazol-1-yl)benzaldehyde CAS No. 10040-98-9

4-(1H-Imidazol-1-yl)benzaldehyde

Cat. No.: B157908
CAS No.: 10040-98-9
M. Wt: 172.18 g/mol
InChI Key: DCICUQFMCRPKHZ-UHFFFAOYSA-N
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Description

4-(1H-Imidazol-1-yl)benzaldehyde is an organic compound with the molecular formula C10H8N2O. It is a heterocyclic aromatic aldehyde, featuring an imidazole ring attached to a benzaldehyde moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(1H-Imidazol-1-yl)benzaldehyde can be synthesized through various methods. One common approach involves the N-arylation of imidazole with 4-bromobenzaldehyde using a palladium catalyst. The reaction is typically carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine, under an inert atmosphere at elevated temperatures.

Another method involves the condensation of imidazole with 4-formylbenzoic acid in the presence of a dehydrating agent such as polyphosphoric acid. This reaction proceeds through the formation of an imidazole intermediate, which subsequently undergoes cyclization to yield the desired product.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields. Additionally, green chemistry approaches, such as solvent-free conditions and the use of recyclable catalysts, are being investigated to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(1H-Imidazol-1-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups at specific positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 4-(1H-Imidazol-1-yl)benzoic acid.

    Reduction: 4-(1H-Imidazol-1-yl)benzyl alcohol.

    Substitution: 4-(1H-Imidazol-1-yl)-2-nitrobenzaldehyde, 4-(1H-Imidazol-1-yl)-2-bromobenzaldehyde.

Scientific Research Applications

4-(1H-Imidazol-1-yl)benzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties. It is also used in the design of enzyme inhibitors.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery, particularly for targeting specific enzymes and receptors.

    Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.

Comparison with Similar Compounds

4-(1H-Imidazol-1-yl)benzaldehyde can be compared with other similar compounds, such as:

    4-(1H-Imidazol-1-yl)aniline: This compound has an amino group instead of an aldehyde group, making it more nucleophilic and suitable for different types of reactions.

    4-(1H-Imidazol-1-yl)benzoic acid: The carboxylic acid group in this compound makes it more acidic and capable of forming salts and esters.

    4-(1H-Imidazol-1-yl)-2-nitrobenzaldehyde: The presence of a nitro group introduces electron-withdrawing effects, altering the compound’s reactivity and potential biological activity.

Each of these compounds has unique properties and reactivities, making them suitable for different applications in research and industry.

Properties

IUPAC Name

4-imidazol-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-7-9-1-3-10(4-2-9)12-6-5-11-8-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCICUQFMCRPKHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353058
Record name 4-(1H-Imidazol-1-yl)benzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10040-98-9
Record name 4-(1H-Imidazol-1-yl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10040-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1H-Imidazol-1-yl)benzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-imidazol-1-yl)benzaldehyde
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Synthesis routes and methods I

Procedure details

To a solution of 20 g (161.1 mmol) of p-fluorobenzaldehyde in 300 ml of DMF, 19.8 g (290.8 mmol) of imidazole and 44.5 g (322.24 mmol) of potasium carbonate are step by step added at r.t. After being stirred for 5.5 h at 100° C., the reaction mixture is cooled to r.t., diluted with ice water and then the mixture is extracted with AcOEt and CH2Cl2. The combined extracts are concentrated under reduced pressure to give 4-imidazol-1-yl-benzaldehyde as a pale yellow powder. 1H-NMR (400 MHz, CDCl3): 7.26 (s, 1H), 7.38 (2, 1H), 7.59 (d, 2H, J=8.56 Hz), 7.98 (s, 1H), 8.02 (d, 2H, J=8.56 Hz), 10.05 (s, 1H).
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20 g
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19.8 g
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44.5 g
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300 mL
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Synthesis routes and methods II

Procedure details

A mixture of 4-fluorobenzaldehyde (4.96 g, 40 mmol), imidazole (2.86 g, 42 mmol), and potassium carbonate (6.08 g, 44 mmol) in DMSO (40 ml) was stirred at 110° C. overnight. The reaction mixture was allowed to return to room temperature, and poured into ice water (100 ml). The resulting precipitates were collected by filtration and washed with water and then with ethyl acetate to afford 4-(imidazol-1-yl)benzaldehyde (2.33 g, yield 34%) as a pale yellow crystalline powder.
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4.96 g
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2.86 g
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6.08 g
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40 mL
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ice water
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a suspension of sodium hydride (60% in oil: 0.82 g, 20.5 mmol) in dry DMF (4.5 ml) under nitrogen atmosphere is added imidazole (1.37 g, 20.1 mmol) with stirring at room temperature. After being stirred for 20 min. 4-bromobenzaldehyde dimethyl acetal (4.63 g, 20 mmol) and copper powder (0.13 g, 2.0 mmol) are added and the reaction mixture is stirred at 130° C. for 2 h, then at 150° C. for 2.5 h. The mixture is cooled to room temperature, diluted with chloroform and water. The solution is stirred for 1 h and filtered on Celite. The organic layer is separated, washed wit water, dried over sodium sulfate, and concentrated in vacuo. The residue is dissolved in 1N hydrochloric acid (20 ml) and stirred at room temperature for 4 h. The reaction mixture is diluted with 5N NaOH (4 ml), and extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated in vacuo. The solid obtained is washed with hexane and dried in vacuo to give 4-(1-imidazolyl)benzaldehyde.
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0.82 g
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4.5 mL
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1.37 g
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4.63 g
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copper
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0.13 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural significance of 4-(1H-Imidazol-1-yl)benzaldehyde?

A1: this compound is a 1-phenyl-1H-imidazole derivative distinguished by an aldehyde group para to the imidazole ring on the benzene ring. Crystallographic studies reveal that it can form various packing motifs stabilized by weak C—H⋯N/O interactions. [] The angle between the mean planes of the imidazole and arene rings can vary depending on the specific interactions present. []

Q2: What are some reported synthetic applications of this compound?

A2: this compound is a versatile building block in organic synthesis. For instance, it has been utilized in Claisen-Schmidt condensation reactions with various acetophenone derivatives to synthesize novel chalcone analogs. [, ] These chalcones are of particular interest for their potential antifungal properties, especially against Aspergillus fumigatus. [, ] Additionally, it has been used in the synthesis of β-tetra-{[4-(1H-imidazol-1-yl) benzylidene]amino} zinc phthalocyanine, a compound with potential applications in photoelectric devices. []

Q3: How does this compound contribute to the development of metal complexes?

A3: this compound serves as a precursor for ligands in the synthesis of metal complexes. One example is its use in the multi-step synthesis of a nickel(II) complex, bis[2-((2-(4-(1H-imidazol-1-yl)benzylamino)cyclohexylamino)methyl)benzoato]nickel(II) dihydrate. [] Interestingly, in this complex, the imidazole nitrogen atoms do not directly coordinate with the nickel(II) ion, suggesting the possibility of further reactions to form bimetallic complexes. []

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